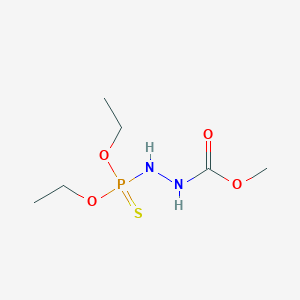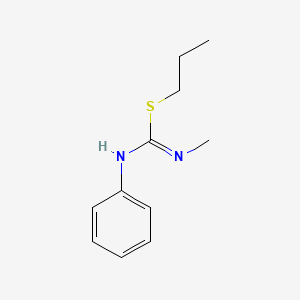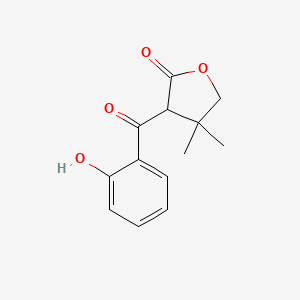
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes This compound features a benzoyl group substituted with a hydroxyl group at the ortho position and a dimethyloxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one typically involves the reaction of 2-hydroxybenzoyl chloride with 4,4-dimethyloxolan-2-one under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the benzoyl moiety can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the oxolanone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Applications De Recherche Scientifique
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The benzoyl moiety can interact with enzymes and receptors, modulating their activity. The oxolanone ring provides structural stability and influences the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one: Unique due to the presence of both a hydroxyl-substituted benzoyl group and a dimethyloxolanone ring.
2-Hydroxybenzoyl derivatives: Compounds with similar benzoyl groups but different substituents on the oxolanone ring.
Oxolanone derivatives: Compounds with variations in the substituents on the oxolanone ring.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
90330-93-1 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3-(2-hydroxybenzoyl)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-13(2)7-17-12(16)10(13)11(15)8-5-3-4-6-9(8)14/h3-6,10,14H,7H2,1-2H3 |
Clé InChI |
YBOHSXMKCLBDBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)C1C(=O)C2=CC=CC=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



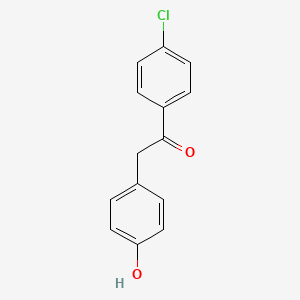
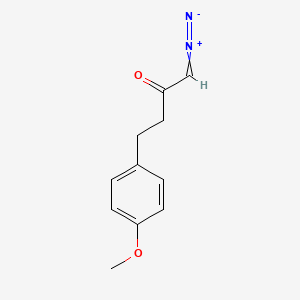
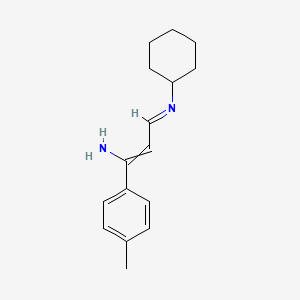
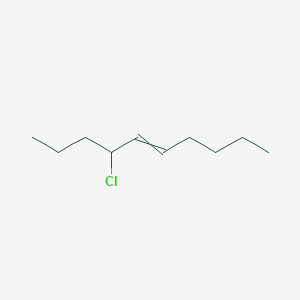
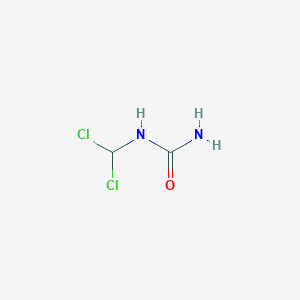
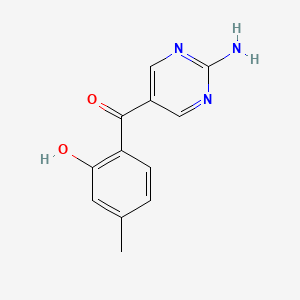

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

